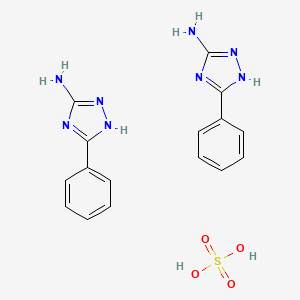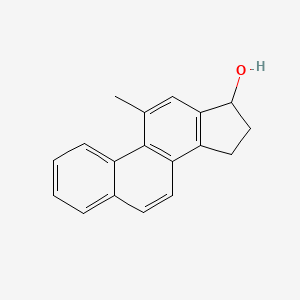
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol is a complex organic compound belonging to the cyclopenta[a]phenanthrene series. This compound is of significant interest due to its structural similarity to certain steroids and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by reduction and methylation steps to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of the laboratory methods to improve yield and purity, possibly using catalytic processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction would produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying aromaticity and reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use in cancer research due to its structural similarity to known carcinogens.
Industry: Limited applications due to its specialized nature, but could be used in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s structure allows it to intercalate into DNA, disrupting normal cellular processes and leading to tumor formation in susceptible tissues .
Comparaison Avec Des Composés Similaires
15,16-Dihydro-11-methyl-17H-cyclopenta(a)phenanthren-17-ol can be compared to other compounds in the cyclopenta[a]phenanthrene series:
11-methoxy-17-ketone: Similar in structure but with a methoxy group instead of a hydroxyl group, showing different biological activity.
11,17-dimethyl-16(17)-ene: Another related compound with a double bond, exhibiting strong carcinogenicity.
Benzo[a]pyrene: A well-known carcinogen with structural similarities, used as a reference in carcinogenicity studies.
These comparisons highlight the unique structural features and biological activities of this compound.
Propriétés
Numéro CAS |
40951-13-1 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C18H16O/c1-11-10-16-14(8-9-17(16)19)15-7-6-12-4-2-3-5-13(12)18(11)15/h2-7,10,17,19H,8-9H2,1H3 |
Clé InChI |
CMGSCNRFRLIEPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC2O)C3=C1C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
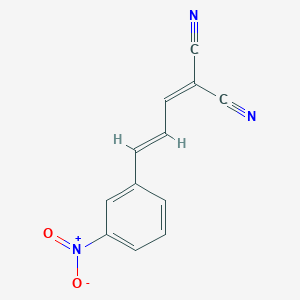
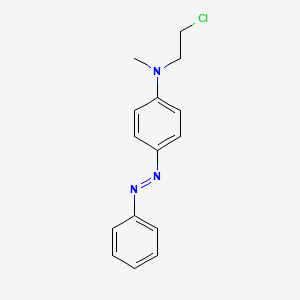

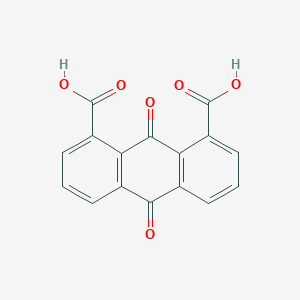
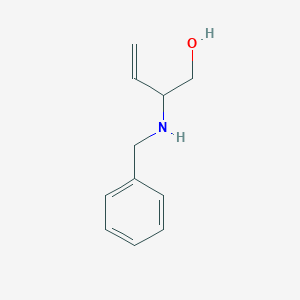
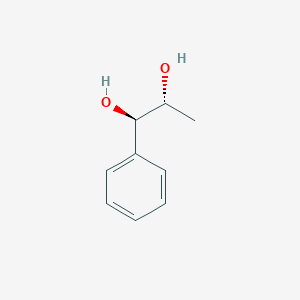
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
